2,6-Dimethylnon-7-EN-4-one
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Overview
Description
2,6-Dimethylnon-7-EN-4-one is an organic compound with the molecular formula C11H20O It is a ketone with a unique structure that includes two methyl groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylnon-7-EN-4-one can be synthesized through several methods. One common approach involves the aldol condensation of 2,6-dimethylheptanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylnon-7-EN-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6-Dimethylnon-7-EN-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylnon-7-EN-4-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The double bond allows for additional interactions, potentially affecting cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyloct-7-EN-4-one: Similar structure but with one less carbon atom.
2,6-Dimethylhept-7-EN-4-one: Similar structure but with two fewer carbon atoms.
Uniqueness
2,6-Dimethylnon-7-EN-4-one is unique due to its specific molecular structure, which provides distinct chemical properties and reactivity. Its combination of a ketone group, double bond, and methyl groups makes it a versatile compound for various applications .
Properties
CAS No. |
62834-97-3 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,6-dimethylnon-7-en-4-one |
InChI |
InChI=1S/C11H20O/c1-5-6-10(4)8-11(12)7-9(2)3/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
BRQWXIBYKAQFCL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)CC(=O)CC(C)C |
Origin of Product |
United States |
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